1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 241488-81-3
VCID: VC21321914
InChI: InChI=1S/C13H12INO/c1-9-7-11(8-16)10(2)15(9)13-5-3-12(14)4-6-13/h3-8H,1-2H3
SMILES: CC1=CC(=C(N1C2=CC=C(C=C2)I)C)C=O
Molecular Formula: C13H12INO
Molecular Weight: 325.14 g/mol

1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

CAS No.: 241488-81-3

Cat. No.: VC21321914

Molecular Formula: C13H12INO

Molecular Weight: 325.14 g/mol

* For research use only. Not for human or veterinary use.

1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde - 241488-81-3

Specification

CAS No. 241488-81-3
Molecular Formula C13H12INO
Molecular Weight 325.14 g/mol
IUPAC Name 1-(4-iodophenyl)-2,5-dimethylpyrrole-3-carbaldehyde
Standard InChI InChI=1S/C13H12INO/c1-9-7-11(8-16)10(2)15(9)13-5-3-12(14)4-6-13/h3-8H,1-2H3
Standard InChI Key SSNYMKCLPCTDEB-UHFFFAOYSA-N
SMILES CC1=CC(=C(N1C2=CC=C(C=C2)I)C)C=O
Canonical SMILES CC1=CC(=C(N1C2=CC=C(C=C2)I)C)C=O

Introduction

Chemical Structure and Properties

1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde consists of a pyrrole core with methyl groups at positions 2 and 5, an aldehyde group at position 3, and a 4-iodophenyl group attached to the nitrogen atom of the pyrrole ring. This structural arrangement creates a compound with unique chemical and physical properties that make it valuable for various applications in organic chemistry and potential pharmaceutical development.

Chemical Identifiers

The compound can be identified through several standardized chemical notation systems, which facilitate its recognition across different chemical databases and literature sources.

Identifier TypeValue
CAS Number241488-81-3
Molecular FormulaC₁₃H₁₂INO
Molecular Weight325.145 g/mol
IUPAC Name1-(4-iodophenyl)-2,5-dimethylpyrrole-3-carbaldehyde
Standard InChIInChI=1S/C13H12INO/c1-9-7-11(8-16)10(2)15(9)13-5-3-12(14)4-6-13/h3-8H,1-2H3
Standard InChIKeySSNYMKCLPCTDEB-UHFFFAOYSA-N
SMILES NotationCC1=CC(=C(N1C2=CC=C(C=C2)I)C)C=O
PubChem Compound ID701909

The standardized chemical identifiers provide unambiguous reference points for the compound, allowing researchers to locate and verify information about this specific molecule across various chemical databases and literature sources.

Physical Properties

The physical and chemical properties of 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde determine its behavior in various chemical reactions, its stability under different conditions, and its potential applications in chemical synthesis and pharmaceutical research.

PropertyValue
Density1.55 g/cm³
Boiling Point398.7°C at 760 mmHg
Melting PointNot Available
Flash Point194.9°C
Exact Mass324.99600
Polar Surface Area (PSA)22.00000
LogP3.51120
Vapour Pressure1.45E-06 mmHg at 25°C
Index of Refraction1.631

The high boiling point (398.7°C) indicates strong intermolecular forces and thermal stability, making this compound suitable for reactions requiring elevated temperatures . The LogP value of 3.51120 suggests moderate lipophilicity, which can influence membrane permeability and potential drug-like properties . The relatively low polar surface area (PSA) of 22.00000 indicates limited hydrogen bonding potential, which may affect its solubility in polar solvents and its interactions with biological systems .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator